molecular formula C9H9BrN2O2 B3089602 6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 1196153-28-2

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No. B3089602
CAS RN: 1196153-28-2
M. Wt: 257.08 g/mol
InChI Key: HFSFEKROFQCDII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom might make it susceptible to nucleophilic substitution reactions. The carbonyl group in the oxazine ring might undergo addition reactions .

Scientific Research Applications

Synthesis and Chemical Properties

1. Oxazine and Related Compounds Synthesis

Oxazines and related compounds, including oxazin-3(4H)-ones, are synthesized through various chemical reactions, emphasizing their importance as chiral synthons and electrophiles in organic synthesis. The synthesis methods involve cyclization reactions and the use of electrophilic salts, demonstrating the chemical versatility and reactivity of oxazine derivatives (Sainsbury, 1991).

2. Regioselectivity in Bromination

The study of regioselectivity in bromination reactions of unsymmetrical dimethylpyridines, which are structurally related to the compound , reveals the influence of nitrogen in the ring on bromination patterns. This research indicates the potential for selective functionalization of pyrido-oxazin compounds (Thapa et al., 2014).

Biological and Pharmaceutical Applications

1. Antimicrobial and Antituberculous Activities

Derivatives of oxazine and similar heterocyclic compounds have shown a range of biological activities, including antimicrobial and antituberculous effects. The structural modifications of these compounds play a significant role in enhancing their biological efficacy (Waisser & Kubicová, 1993).

2. Environmental and Health Implications of Brominated Compounds

Research on brominated flame retardants, which share bromination aspects with the compound of interest, highlights the occurrence of these compounds in various environments and their potential health risks. This research area underscores the importance of understanding the environmental fate and toxicological effects of brominated organic compounds (Zuiderveen et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s designed as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

Like any chemical compound, handling “6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one” would require proper safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future research directions would depend on the current findings about the compound. If it shows promising properties, it might be further optimized and studied for potential applications .

properties

IUPAC Name

6-bromo-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-9(2)8(13)12-7-5(14-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFEKROFQCDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-6-bromopyridin-3-ol (250 mg, 1.32 mmol) and K2CO3 in acetone (5 mL) was added ethyl 2-bromoisobutyrate (0.29 ml, 1.98 mmol) and the reaction was stirred for 1 hour at room temperature and overnight at reflux. The acetone was removed, and to the residue was added dichloromethane and water. The layers were separated and the aqueous was extracted with dichloromethane (1x). The organic layer was dried (MgSO4), filtered, and concentrated to afford 6-bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 7.27 (300 mg). LCMS-ESI+ (m/z): [M+H]+ calcd for C9H10BrN2O2: 257.0; found: 257.1.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
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6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
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Reactant of Route 6
6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

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